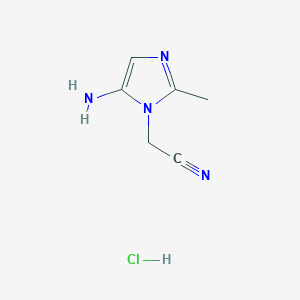

2-(5-Amino-2-methylimidazol-1-yl)acetonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

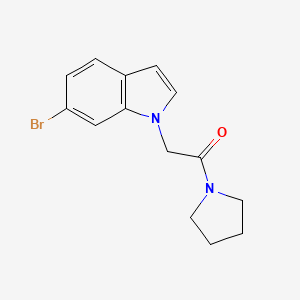

2-(5-Amino-2-methylimidazol-1-yl)acetonitrile;hydrochloride is a useful research compound. Its molecular formula is C6H9ClN4 and its molecular weight is 172.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binder Hoechst 33258 and its Analogues

The synthetic dye Hoechst 33258 is a minor groove binder known for its specificity to AT-rich sequences of double-stranded B-DNA. This property makes it valuable for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Hoechst derivatives also serve as radioprotectors and topoisomerase inhibitors, highlighting the utility of imidazole derivatives (like 2-(5-Amino-2-methylimidazol-1-yl)acetonitrile; hydrochloride) in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives have shown promising antitumor activities, making them subjects of interest in the search for new antitumor drugs. The structural versatility of imidazole compounds allows for the synthesis of molecules with varied biological properties, underscoring their potential in developing treatments for cancer (Iradyan et al., 2009).

Hydrophilic Interaction Chromatography

Imidazole derivatives are useful in chromatography, particularly hydrophilic interaction chromatography (HILIC), for separating polar, weakly acidic, or basic samples. This method is valuable for analyzing peptides, proteins, oligosaccharides, drugs, and various natural compounds, demonstrating the compound's utility in analytical chemistry (Jandera, 2011).

Ionic Liquid-Based Technologies

Imidazole derivatives like 1-butyl-3-methylimidazolium dicyanamide are explored for their solvent properties in ionic liquid-based technologies. Their application in dissolving biopolymers such as cellulose and chitin offers an eco-friendly alternative for industrial processes, highlighting their importance in green chemistry and environmental sustainability (Ostadjoo et al., 2018).

AMPA Receptor Agonists for Depression Treatment

Research into AMPA receptor agonists, which includes studying the effects of various imidazole derivatives, indicates potential for developing novel antidepressants. This area of research is particularly promising for treatment-resistant depression, underscoring the therapeutic applications of imidazole derivatives beyond their traditional uses (Yang et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

2-(5-amino-2-methylimidazol-1-yl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-5-9-4-6(8)10(5)3-2-7;/h4H,3,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXSYSPBVPHONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2526639.png)

![N1-(3-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2526643.png)

![diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2526649.png)

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2526652.png)

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/no-structure.png)

![N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2526655.png)

![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)